ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)-2-methylphenyl]carbamoyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate
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Overview
Description
Ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)-2-methylphenyl]carbamoyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate is a complex organic compound with a molecular formula of C19H22F6N2O6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)-2-methylphenyl]carbamoyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Ethoxy-Trifluoromethyl Intermediate: This step involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phenylmagnesium bromide to afford ethoxy group substitution products.
Cycloaddition Reaction: The intermediate undergoes a [4+2] cycloaddition reaction with triethyl phosphite, resulting in the formation of a cycloaddition product.
Hydrolysis: The cycloaddition product is then hydrolyzed to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)-2-methylphenyl]carbamoyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenylmagnesium bromide in anhydrous ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)-2-methylphenyl]carbamoyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)-2-methylphenyl]carbamoyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate involves its interaction with specific molecular targets and pathways. The compound is known to:
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Shares the ethoxy and trifluoromethyl groups but lacks the carbamoyl and alaninate moieties.
Phenylmagnesium Bromide: Used in the synthesis of the compound but does not possess the same functional groups.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C24H23F7N2O6 |
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Molecular Weight |
568.4 g/mol |
IUPAC Name |
ethyl 2-[[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)-2-methylphenyl]carbamoylamino]-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate |
InChI |
InChI=1S/C24H23F7N2O6/c1-4-38-18(34)21(23(26,27)28,14-6-9-16(25)10-7-14)33-20(36)32-17-11-8-15(12-13(17)3)22(37,24(29,30)31)19(35)39-5-2/h6-12,37H,4-5H2,1-3H3,(H2,32,33,36) |
InChI Key |
RDSSXVKZBLGSJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)(C(F)(F)F)NC(=O)NC2=C(C=C(C=C2)C(C(=O)OCC)(C(F)(F)F)O)C |
Origin of Product |
United States |
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